(2-Cyclopropyl-ethyl)-isopropyl-amine
Overview
Description
(2-Cyclopropyl-ethyl)-isopropyl-amine is a chemical compound characterized by its unique structure, which includes a cyclopropyl group attached to an ethyl chain, and an isopropyl group bonded to an amine group. This compound is of interest in various scientific and industrial applications due to its distinctive chemical properties.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with cyclopropyl ethyl bromide and isopropylamine.
Reaction Conditions: The reaction is usually carried out in an inert atmosphere (e.g., nitrogen or argon) to prevent unwanted side reactions. The temperature and pressure conditions are carefully controlled to optimize yield and purity.
Industrial Production Methods: On an industrial scale, the compound is synthesized using continuous flow reactors, which allow for better control of reaction parameters and improved safety.
Types of Reactions:
Oxidation: this compound can undergo oxidation to form various oxidized derivatives.
Reduction: Reduction reactions can be employed to convert the compound into its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions are common, where the amine group can be substituted with different nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium-based reagents.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like halides, alkyl halides, and alcohols are used in substitution reactions.
Major Products Formed:
Oxidation Products: Various alcohols, ketones, and carboxylic acids.
Reduction Products: Primary, secondary, and tertiary amines.
Substitution Products: Alkylated amines and ethers.
Scientific Research Applications
(2-Cyclopropyl-ethyl)-isopropyl-amine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound can be used as a reagent in biochemical assays and studies involving enzyme inhibition.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
Safety and Hazards
Future Directions
Comparison with Similar Compounds
N-ethyl-isopropyl-amine: Similar structure but with an ethyl group instead of a cyclopropyl group.
N,N-diisopropylethylamine: Contains two isopropyl groups attached to an ethylamine core.
Uniqueness: (2-Cyclopropyl-ethyl)-isopropyl-amine is unique due to the presence of the cyclopropyl group, which imparts distinct chemical properties and reactivity compared to its similar counterparts.
Properties
IUPAC Name |
N-(2-cyclopropylethyl)propan-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17N/c1-7(2)9-6-5-8-3-4-8/h7-9H,3-6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTOWKIJEJVVLOM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCCC1CC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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